molecular formula C7H9FN2O B14059536 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine

1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine

Cat. No.: B14059536
M. Wt: 156.16 g/mol
InChI Key: JPWLRJNHNBRESX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-3-hydrazinylphenyl)methanol

InChI

InChI=1S/C7H9FN2O/c8-7-5(4-11)2-1-3-6(7)10-9/h1-3,10-11H,4,9H2

InChI Key

JPWLRJNHNBRESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)NN)F)CO

Origin of Product

United States

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